Propanoic acid, 2-[[4-[2-[[[(2,4-difluorophenyl)amino]carbonyl]heptylamino]ethyl]phenyl]thio]-2-methyl-
Description
Structural Motifs Enabling Nuclear Receptor Subtype Selectivity
GW9578’s molecular architecture integrates three critical domains: a 2-methylpropanoic acid headgroup, a ureido-thioether linker, and a 2,4-difluorophenyl-anchored heptylamino side chain. The 2-methylpropanoic acid moiety serves as the acidic pharmacophore, a hallmark of PPAR ligands, enabling electrostatic interactions with conserved arginine and histidine residues in the ligand-binding domain (LBD). The thioether linker enhances conformational flexibility, allowing adaptation to PPARα’s larger ligand-binding pocket compared to PPARγ and PPARδ. Subtype selectivity arises from the heptylamino side chain, which occupies a hydrophobic subpocket unique to PPARα, as crystallographic studies reveal that PPARα’s LBD accommodates longer alkyl chains than other subtypes.
Figure 1: Structure of GW9578 highlighting functional groups critical for PPARα binding. The 2-methylpropanoic acid (red), ureido-thioether linker (blue), and 2,4-difluorophenyl-heptylamino side chain (green) are annotated.
Ureido-Thioisobutyric Acid Derivatives as PPARα Pharmacophores
The ureido-thioisobutyric acid scaffold in GW9578 optimizes dual hydrogen bonding and hydrophobic interactions. The thioether bridge between the phenyl ring and propanoic acid enhances metabolic stability compared to oxygen or methylene linkers, as sulfur’s lower electronegativity reduces oxidative degradation. The ureido group (-NH-C(=O)-N-) forms a hydrogen-bonding network with PPARα’s Ser280, Tyr314, and His440, stabilizing the active conformation of the receptor’s AF-2 helix. This interaction is critical for coactivator recruitment and transcriptional activation. Comparative studies of TIPP ligands (structurally related phenylpropanoic acid derivatives) confirm that subtle modifications to the ureido-thioether region alter agonistic potency across PPAR subtypes.
Role of 2,4-Difluorophenyl Substituents in Ligand-Receptor Binding Dynamics
The 2,4-difluorophenyl group in GW9578 contributes to both binding affinity and selectivity. Fluorine atoms at the 2- and 4-positions engage in orthogonal dipole interactions with PPARα’s Leu331 and Val332, residues that are bulkier in PPARγ (e.g., PPARγ’s Leu453 and Val454). Additionally, fluorination reduces metabolic deamination of the aniline group, prolonging plasma half-life. Mutagenesis studies demonstrate that replacing the difluorophenyl group with non-halogenated aryl rings (e.g., phenyl or chlorophenyl) reduces PPARα activation by 60–80%, underscoring fluorine’s electronic and steric advantages.
Properties
IUPAC Name |
2-[4-[2-[[8-(2,4-difluoroanilino)-8-oxooctyl]amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F2N2O3S/c1-26(2,25(32)33)34-21-12-9-19(10-13-21)15-17-29-16-7-5-3-4-6-8-24(31)30-23-14-11-20(27)18-22(23)28/h9-14,18,29H,3-8,15-17H2,1-2H3,(H,30,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUXTPLQOGRNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=CC=C(C=C1)CCNCCCCCCCC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methyl-2-Phenylpropanoic Acid
The synthesis begins with the regioselective bromination of 2-methyl-2-phenylpropanoic acid, as detailed in European Patent EP2532644A1. Under aqueous alkaline conditions, bromine selectively substitutes the para position of the phenyl ring due to the electron-withdrawing effect of the carboxylic acid group.
Reaction Conditions :
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Substrate: 2-Methyl-2-phenylpropanoic acid
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Brominating agent: Bromine (1–2 equivalents)
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Solvent: Water with sodium bicarbonate (pH ~7)
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Temperature: 25–35°C
This step generates 2-(4-bromophenyl)-2-methylpropanoic acid , a critical intermediate for subsequent functionalization.
Thioether Formation via Nucleophilic Aromatic Substitution
The para-bromo group is replaced by a thiophenol derivative to establish the thioether linkage. While aromatic bromides are typically unreactive toward nucleophilic substitution, the electron-withdrawing carboxylic acid group activates the ring, enabling displacement under optimized conditions.
Proposed Pathway :
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Conversion to Acid Chloride : Treat 2-(4-bromophenyl)-2-methylpropanoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Thiophenol Coupling : React the acid chloride with 4-mercaptophenethyl bromide in the presence of a base (e.g., triethylamine) to form the thioester, followed by hydrolysis to yield the thioether.
Challenges : Competing hydrolysis of the acid chloride and oxidative coupling of thiols necessitate strict anhydrous conditions.
Installation of the Ethyl-Heptylamine Chain
Alkylation of the Thioether Intermediate
The ethyl spacer is introduced via nucleophilic substitution of 4-(2-bromoethyl)thiophenol with heptylamine.
Reaction Conditions :
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Substrate: 4-(2-Bromoethyl)thiophenyl-2-methylpropanoic acid
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Nucleophile: Heptylamine (excess)
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Solvent: Dimethylformamide (DMF)
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Temperature: 60–80°C
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Base: Potassium carbonate (to scavenge HBr)
Outcome : Formation of a secondary amine (2-[[4-(2-heptylaminoethyl)phenyl]thio]-2-methylpropanoic acid ).
Urea Moiety Construction
Reaction with 2,4-Difluorophenyl Isocyanate
The terminal heptylamine undergoes urea formation via reaction with 2,4-difluorophenyl isocyanate, a method analogous to protocols in photoredox-mediated carbonylative amination.
Reaction Conditions :
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Substrate: Heptylamine-functionalized intermediate
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Reagent: 2,4-Difluorophenyl isocyanate (1.1 equivalents)
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Solvent: Anhydrous dichloromethane
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Temperature: 0°C to room temperature
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Catalyst: None (proceeds via direct nucleophilic attack)
Key Consideration : Moisture exclusion is critical to prevent isocyanate hydrolysis to amines.
Purification and Characterization
The final product is purified via recrystallization (hexane/ethyl acetate) or silica gel chromatography. Structural validation employs:
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¹H/¹³C NMR : Confirmation of thioether (–S–), urea (–NHCONH–), and fluorophenyl resonances.
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High-Resolution Mass Spectrometry (HRMS) : Verification of molecular ion ([M+H]⁺).
Comparative Analysis of Synthetic Routes
The table below evaluates alternative methodologies for key steps:
Challenges and Optimization Opportunities
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Thioether Stability : The thioether bond is susceptible to oxidation; additives like BHT (butylated hydroxytoluene) may enhance stability during purification.
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Isocyanate Handling : Alternatives such as carbodiimide-mediated coupling (e.g., EDC/HOBt) could mitigate safety concerns but increase reaction steps.
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Scalability : Continuous-flow systems may improve yields in bromination and urea formation steps.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[[4-[2-[[[(2,4-difluorophenyl)amino]carbonyl]heptylamino]ethyl]phenyl]thio]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules. The functional groups present facilitate reactions such as:
- Amidation : Formation of amides from carboxylic acids and amines.
- Thioether Formation : Reaction with thiols to introduce thioether linkages.
- Electrophilic Substitution : Functionalization of the aromatic ring to create derivatives with tailored properties.
Biological Studies
Due to its structural complexity, propanoic acid, 2-[[4-[2-[[[(2,4-difluorophenyl)amino]carbonyl]heptylamino]ethyl]phenyl]thio]-2-methyl- exhibits potential biological activity:
- Enzyme Inhibition : The compound has been shown to moderately inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against Gram-positive bacteria, suggesting potential for development in antimicrobial therapies.
- Cytotoxicity : It induces apoptosis in certain cancer cell lines, highlighting its potential in cancer treatment.
- Anti-inflammatory Effects : Reduces tumor necrosis factor-alpha (TNF-alpha) levels in vitro, indicating a role in inflammatory modulation.
Industrial Applications
The reactivity of propanoic acid, 2-[[4-[2-[[[(2,4-difluorophenyl)amino]carbonyl]heptylamino]ethyl]phenyl]thio]-2-methyl- makes it suitable for various industrial processes:
- Production of Specialty Chemicals : The compound can be utilized in the synthesis of specialty chemicals that require specific functional groups for desired properties.
- Pharmaceutical Development : Its biological activities suggest potential applications in drug development, particularly in anti-inflammatory and anticancer therapies.
A summary of reported biological activities is presented below:
These findings underscore the compound's potential for applications in therapeutic contexts.
Mechanism of Action
The mechanism of action of propanoic acid, 2-[[4-[2-[[[(2,4-difluorophenyl)amino]carbonyl]heptylamino]ethyl]phenyl]thio]-2-methyl- involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the thioether linkage can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Propanoic Acid, 2-[4-[4-(Trifluoromethyl)phenoxy]phenoxy]-, 2-[[(2,4-Dichlorophenyl)methyl]thio]ethyl Ester (CAS 89040-24-4)
- Structural Differences: Replaces the urea-heptylamino group with a dichlorophenyl-thioether and trifluoromethylphenoxy group.
- Key Properties :
- Higher logP : Trifluoromethyl and dichlorophenyl groups increase lipophilicity.
- Reduced hydrogen-bonding : Absence of urea limits interactions with polar targets.
- Applications : Used in agrochemicals due to its stability and insecticidal activity .
(2E)-3-[5-[4-[Bis(2',4'-Dibutoxy[1,1'-biphenyl]-4-yl)amino]phenyl]-2-thienyl]-2-cyano-2-propenoic Acid (CAS 1197992-37-2)
- Structural Differences: Features a cyanoacrylic acid core with dibutoxybiphenyl and thienyl groups.
- Lower solubility: Bulky biphenyl groups reduce aqueous solubility compared to the target compound.
- Applications : Investigated in materials science for organic electronics .
Compounds with Urea or Thiourea Moieties
N-(Chloroacetyl)-N-(2,6-Diethylphenyl)glycine
- Structural Differences : Glycine backbone with chloroacetyl and diethylphenyl groups.
- Key Properties :
- Contrast : The target compound’s urea group offers reversible binding, whereas chloroacetyl is irreversible.
Propanoic Acid, 2-[4-(2-Chloro-4-Cyanophenoxy)phenoxy]-, 2-(Methoxymethylamino)-2-oxoethyl Ester (CAS 105687-72-7)
- Structural Differences: Contains a cyanophenoxy group and methoxymethylamide ester.
- Key Properties: Electron-withdrawing effects: Cyano and chloro groups enhance electrophilicity. Ester hydrolysis: Faster metabolic degradation than the target compound’s stable thioether .
Pharmacokinetic and Toxicity Comparisons
| Property | Target Compound | CAS 89040-24-4 | CAS 105687-72-7 |
|---|---|---|---|
| logP (Predicted) | 5.2 | 6.1 | 4.8 |
| Hydrogen Bond Donors | 2 (urea NH) | 0 | 1 (amide NH) |
| Bioactivity | Enzyme inhibition | Insecticidal | Herbicidal |
| Metabolic Stability | High (fluorine) | Moderate | Low (ester hydrolysis) |
- Toxicity : The target compound’s fluorine atoms reduce oxidative metabolism, minimizing toxic byproducts compared to chlorinated analogues .
Biological Activity
Propanoic acid, 2-[[4-[2-[[[(2,4-difluorophenyl)amino]carbonyl]heptylamino]ethyl]phenyl]thio]-2-methyl- (CAS: 247923-29-1) is a compound of interest due to its potential biological activities. Its complex structure suggests various mechanisms of action that could influence biological systems. This article explores the compound's biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H30F2N2O2S, with a molecular weight of 426.55 g/mol. The presence of a difluorophenyl group and a heptylamino chain implies potential interactions with biological targets.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors that modulate cellular responses, particularly in inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be linked to its structural characteristics.
Biological Activity Data
A summary of the biological activities reported in various studies is presented in the table below:
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that the compound reduced TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS). This finding supports its role as an anti-inflammatory agent, potentially useful in treating inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what catalysts or conditions are critical for optimizing yield?
- Methodological Answer : The compound's synthesis typically involves multi-step reactions, including esterification, nucleophilic substitution, and thioether formation. For example:
Esterification : React a propanoic acid derivative with an alcohol-containing intermediate using acid catalysts (e.g., H₂SO₄ or HCl) under reflux .
Thioether Formation : Couple a phenylthiol group to the propanoic acid backbone via SN2 reactions, often requiring bases like K₂CO₃ to deprotonate the thiol .
- Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC.
- Table 1 : Representative Synthetic Conditions from Literature
| Step | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | H₂SO₄, 80°C, 12h | 65-75% | |
| Thioether Coupling | K₂CO₃, DMF, 60°C | 50-60% |
Q. How can researchers confirm the structural identity of this compound, and which analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify substituents (e.g., 2,4-difluorophenyl, heptylamino groups) via chemical shifts and splitting patterns. For example, fluorine atoms induce deshielding in adjacent protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion).
- Infrared Spectroscopy (IR) : Detect functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound's interactions with biological targets, such as chemosensory receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., T1R3, implicated in taste signaling). Focus on:
- Electrostatic interactions between the 2,4-difluorophenyl group and receptor pockets.
- Hydrophobic interactions with the heptyl chain .
- MD Simulations : Run 100-ns trajectories to assess binding stability in solvated lipid bilayers .
Q. What strategies resolve contradictions in reported solubility or stability data across studies?
- Methodological Answer :
- Controlled Replication : Standardize solvents (e.g., DMSO for stock solutions) and temperature (25°C).
- Advanced Characterization :
- DSC/TGA : Measure thermal stability and decomposition points .
- Solubility Screening : Use nephelometry in buffered solutions (pH 2–9) to identify pH-dependent trends .
- Case Study : Discrepancies in solubility may arise from polymorphic forms; use XRD to identify crystalline vs. amorphous states .
Q. How can researchers design assays to evaluate the compound's metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assay :
Incubate the compound with human liver microsomes (HLM) and NADPH cofactor.
Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes.
Calculate half-life (t₁/₂) using first-order kinetics .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition .
Data Analysis and Optimization
Q. What statistical approaches are recommended for optimizing reaction conditions in high-throughput screening?
- Methodological Answer :
- Design of Experiments (DoE) :
- Factorial Design : Vary temperature, catalyst loading, and solvent polarity to identify critical factors.
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal yield .
- Example : A Central Composite Design (CCD) reduced side products by 30% in esterification steps .
Q. How do electronic effects of substituents (e.g., fluorine atoms) influence the compound's reactivity in nucleophilic substitutions?
- Methodological Answer :
- Hammett Analysis : Correlate σₚ values of substituents (e.g., -F, σₚ = +0.06) with reaction rates.
- Electron-withdrawing groups (e.g., -CF₃) accelerate SNAr reactions at the phenylthio moiety .
- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites .
Safety and Handling
Q. What are the key safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves and fume hoods due to potential irritant properties (similar to thioether derivatives) .
- Waste Disposal : Quench reactive intermediates (e.g., thiols) with oxidizing agents (e.g., NaOCl) before disposal .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
